molecular formula C11H14ClNO2 B2939662 N-[4-(3-chloropropoxy)phenyl]acetamide CAS No. 104800-03-5

N-[4-(3-chloropropoxy)phenyl]acetamide

Cat. No. B2939662
CAS RN: 104800-03-5
M. Wt: 227.69
InChI Key: XIULNVXCBVMTDH-UHFFFAOYSA-N
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Description

N-[4-(3-chloropropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .


Synthesis Analysis

The synthesis of N-[4-(3-chloropropoxy)phenyl]acetamide involves a mixture of N-(4-hydroxyphenyl)acetamide and 1-Bromo-3-chloropropane in ethyl methyl ketone in the presence of anhydrous potassium carbonate at 90-100 °C with continuous stirring for 11 hours .


Molecular Structure Analysis

The molecular structure of N-[4-(3-chloropropoxy)phenyl]acetamide is represented by the formula C11H14ClNO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

N-[4-(3-chloropropoxy)phenyl]acetamide has a molecular weight of 227.69 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

Biochemistry: Proteomics Research

N-[4-(3-chloropropoxy)phenyl]acetamide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical reagent to investigate protein interactions and modifications. Its role in proteomics is crucial for understanding diseases at the molecular level and developing targeted therapies.

Pharmacology: Analgesic Activity

In pharmacology, derivatives of phenoxy acetamide, including N-[4-(3-chloropropoxy)phenyl]acetamide , have been studied for their analgesic properties . These compounds are potential therapeutic candidates for pain management, offering alternatives to traditional analgesics like paracetamol.

Organic Chemistry: Molecular Interactions

Organic chemists employ N-[4-(3-chloropropoxy)phenyl]acetamide to study molecular interactions, such as hydrogen bonding and van der Waals forces . These studies are fundamental for designing new molecules with desired properties and understanding the behavior of organic compounds.

Medicinal Chemistry: Drug Design

In medicinal chemistry, N-[4-(3-chloropropoxy)phenyl]acetamide is part of the exploration of nitrogen-containing heterocycles . These structures are key in the design of new drugs due to their physiological properties and applications in creating potent pharmaceuticals against various diseases.

Chemical Engineering: Photovoltaic Efficiency

Chemical engineers explore the use of N-[4-(3-chloropropoxy)phenyl]acetamide in enhancing photovoltaic efficiency . The compound’s interaction with materials like graphene and fullerene can lead to improved energy conversion in solar cells.

Environmental Science: Detection and Analysis

In environmental science, N-[4-(3-chloropropoxy)phenyl]acetamide is investigated for its potential in detecting and analyzing pollutants . Its interaction with advanced materials could be used to develop sensitive detection methods for environmental monitoring.

Future Directions

The future directions for the use and study of N-[4-(3-chloropropoxy)phenyl]acetamide are not specified in the search results. As a compound used for research, its future directions would likely depend on the outcomes of current and future studies .

properties

IUPAC Name

N-[4-(3-chloropropoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULNVXCBVMTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-chloropropoxy)phenyl]acetamide

Synthesis routes and methods I

Procedure details

A mixture of 4-acetamidophenol (182.2 g, 1.2 moles), bromochloropropane (157.4 g, 1.0 mole), and potassium carbonate (145.0 g, 1.05 moles) was refluxed overnight in 700 ml of acetone. The acetone solution formed white crystals after being placed in a refrigerator overnight. The solution was filtered and the crystals washed with acetone. The filtrate was stripped to dryness, and the residue dissolved in chloroform and extracted with a 5% sodium hydroxide solution. Removal of the chloroform gave an oil. The white crystals obtained earlier were also dissolved in chloroform and extracted with a 5% sodium hydroxide solution. Removal of the chloroform gave a white solid. The white solid and oil were combined with acetone and placed in a refrigerator; white crystals were obtained. A 5-g sample of the white solid was recrystallized from acetone a second time to furnish 1.76 g (after drying in vacuo overnight at 80° C.) (23% yield) of white crystalline product, m.p. 125°-127° C.
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182.2 g
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157.4 g
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145 g
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700 mL
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Synthesis routes and methods II

Procedure details

In a round bottomed flask equipped with magnetic stirring, reflux condenser, and N2 atmosphere was placed ethanol (500 ml), sodium hydroxide (15.0 g), 4-acetamidophenol of Formula XXIII (30.0 g), and 1-bromo-3-chloropropane of Formula XXII (47.0 g) and the mixture was refluxed overnight. Upon cooling off-white crystals were deposited and then collected. The mother liquor was evaporated to dryness and dissolved in CH2Cl2 then washed with H2O, dried, and concentrated to 50 ml. A second crop of crystals were deposited. These were combined with the first crop of crystals and recrystallized from ethanol to give colorless crystals (20.3 g), mp 128°-130° C.
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15 g
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Formula XXIII
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30 g
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[Compound]
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Formula XXII
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47 g
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500 mL
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